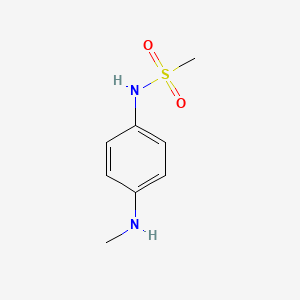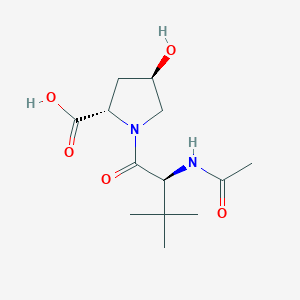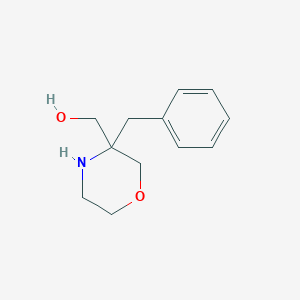![molecular formula C3H5FO3S B13512170 [(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
[(2S)-oxiran-2-yl]methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-oxiran-2-yl]methanesulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S It is known for its unique structure, which includes an oxirane (epoxide) ring and a methanesulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-oxiran-2-yl]methanesulfonyl fluoride typically involves the reaction of an epoxide with methanesulfonyl fluoride. One common method is the reaction of (2S)-glycidol with methanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-oxiran-2-yl]methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of diols and methanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often employed to facilitate the ring-opening reactions of the epoxide.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis.
Major Products Formed
Diols: Formed from the hydrolysis of the epoxide ring.
Sulfonamides: Resulting from the reduction of the sulfonyl fluoride group.
Substituted epoxides: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
[(2S)-oxiran-2-yl]methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxide derivatives and sulfonamides.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is important in neurotransmission.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of [(2S)-oxiran-2-yl]methanesulfonyl fluoride involves its interaction with biological targets such as enzymes. The compound can act as an irreversible inhibitor of acetylcholinesterase by covalently modifying the active site serine residue. This modification prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl fluoride: A related compound with similar inhibitory effects on acetylcholinesterase.
Epichlorohydrin: Another epoxide-containing compound used in organic synthesis.
Sulfonyl chlorides: Compounds with similar reactivity but different functional groups.
Uniqueness
[(2S)-oxiran-2-yl]methanesulfonyl fluoride is unique due to its combination of an epoxide ring and a sulfonyl fluoride group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry. Additionally, its potential as an enzyme inhibitor distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C3H5FO3S |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
[(2S)-oxiran-2-yl]methanesulfonyl fluoride |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)2-3-1-7-3/h3H,1-2H2/t3-/m0/s1 |
Clé InChI |
DGSYVFWOYXSUBZ-VKHMYHEASA-N |
SMILES isomérique |
C1[C@H](O1)CS(=O)(=O)F |
SMILES canonique |
C1C(O1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


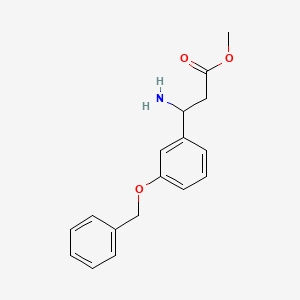
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

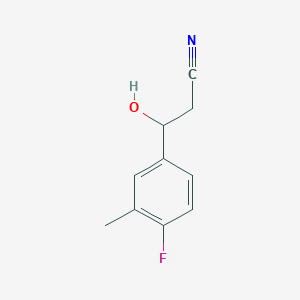
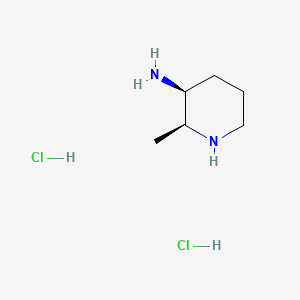
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
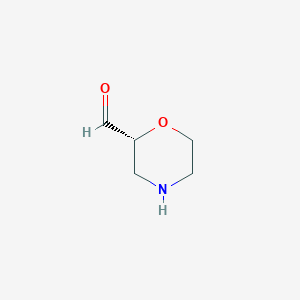
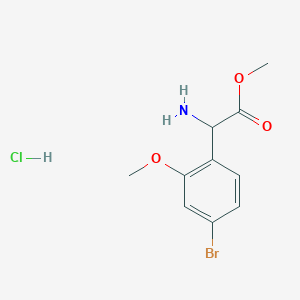
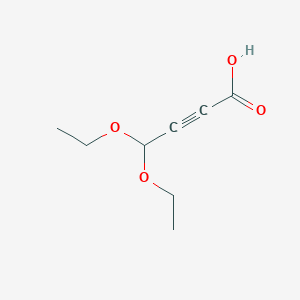
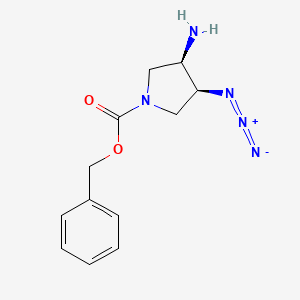
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
